molecular formula C6H12ClF2NO B6192419 2-(difluoromethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers CAS No. 2648940-00-3

2-(difluoromethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers

Cat. No.: B6192419
CAS No.: 2648940-00-3
M. Wt: 187.6
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Description

2-(Difluoromethyl)piperidin-4-ol hydrochloride, a mixture of diastereomers, is a chemical compound that has garnered significant attention in various fields of research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a difluoromethyl group attached to a piperidin-4-ol structure, with the hydrochloride salt form enhancing its stability and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethyl)piperidin-4-ol hydrochloride typically involves the introduction of the difluoromethyl group into the piperidin-4-ol structure. This can be achieved through various synthetic routes, including:

    Nucleophilic Substitution: A common method involves the nucleophilic substitution of a suitable precursor with a difluoromethylating agent under controlled conditions.

    Reductive Amination: Another approach is the reductive amination of a piperidinone derivative with a difluoromethylating reagent, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Common industrial methods include:

    Batch Processing: Utilizing large-scale reactors to carry out the nucleophilic substitution or reductive amination reactions.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and organometallic reagents are often employed for substitution reactions.

Major Products

The major products formed from these reactions include difluoromethylated ketones, alcohols, and substituted piperidines, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(Difluoromethyl)piperidin-4-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethyl)piperidin-4-ol hydrochloride: A closely related compound with similar structural features and applications.

    2-(Trifluoromethyl)piperidin-4-ol hydrochloride: Another fluorinated piperidine derivative with distinct chemical properties and uses.

Uniqueness

2-(Difluoromethyl)piperidin-4-ol hydrochloride stands out due to its unique combination of the difluoromethyl group and piperidin-4-ol structure, which imparts specific chemical and biological properties. Its mixture of diastereomers also adds to its complexity and potential for diverse applications.

Properties

CAS No.

2648940-00-3

Molecular Formula

C6H12ClF2NO

Molecular Weight

187.6

Purity

95

Origin of Product

United States

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